molecular formula C17H23N7O5 B15179390 D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)- CAS No. 128111-64-8

D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-

Cat. No.: B15179390
CAS No.: 128111-64-8
M. Wt: 405.4 g/mol
InChI Key: LQZAIAZUDWIVPM-SDDRHHMPSA-N
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Description

D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a prolinamide group, a pyrimidinyl carbonyl group, and a histidyl group, which contribute to its diverse chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)- typically involves multi-step organic synthesis techniques. The process begins with the preparation of the prolinamide and histidyl precursors, followed by the introduction of the pyrimidinyl carbonyl group through a series of condensation and cyclization reactions. Common reagents used in these steps include protecting groups, coupling agents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize waste. Purification techniques such as chromatography and crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)- is studied for its potential role in enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, this compound is investigated for its therapeutic potential. Its interactions with biological molecules suggest possible applications in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials. Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals is of particular interest.

Mechanism of Action

The mechanism of action of D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. This can result in the inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.

Comparison with Similar Compounds

  • L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-
  • D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-tyrosyl-, (S)-
  • D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-phenylalanyl-, (S)-

Uniqueness: The uniqueness of D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and stability, making it a valuable compound for targeted research and applications.

Properties

CAS No.

128111-64-8

Molecular Formula

C17H23N7O5

Molecular Weight

405.4 g/mol

IUPAC Name

(4S)-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12+/m0/s1

InChI Key

LQZAIAZUDWIVPM-SDDRHHMPSA-N

Isomeric SMILES

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@@H]3C(=O)N

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N

Origin of Product

United States

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